Isoneochamaejasmin A

Overview

Description

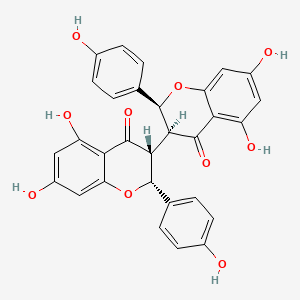

Isoneochamaejasmin A (C₃₀H₂₂O₁₀; molecular weight 542.50) is a biflavonoid first isolated from Stellera chamaejasme L., a traditional Chinese medicinal plant known for its antiparasitic and anti-inflammatory properties . Structurally, it features two flavonoid units linked via a C–O–C bond, with hydroxyl and methoxy groups contributing to its bioactivity . It has been identified in other plants, such as Jatropha curcas leaves, expanding its natural sources . The compound is characterized as a yellowish powder with a melting point of 233–235°C (MeOH) and specific optical rotation properties .

This compound is utilized as a high-purity analytical standard (HPLC ≥95–98%) for quality control in pharmaceutical research, particularly in assays for content determination, thin-layer chromatography, and impurity profiling . Its pharmacological significance includes nematicidal activity against Bursaphelenchus xylophilus and B. mucronatus and involvement in hepatic glucuronidation pathways mediated by UGT1A1 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Isoneochamaejasmin A involves the extraction from the roots of Stellera chamaejasme L. The extraction process typically includes the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound can be further purified using chromatographic techniques.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the extraction and purification processes used in laboratory settings can be scaled up for industrial applications. The key steps involve solvent extraction, followed by chromatographic purification to isolate the compound in its pure form.

Chemical Reactions Analysis

Metabolic Glucuronidation

Isoneochamaejasmin A undergoes hepatic glucuronidation, a major Phase II metabolic pathway. Studies using human liver microsomes (HLMs) and recombinant UDP-glucuronosyltransferases (UGTs) identified two primary metabolites :

| Metabolite | Position of Glucuronidation | Major UGT Isoform | Kinetic Parameters (HLMs) |

|---|---|---|---|

| M1 | 7/7''-O-glucuronide | UGT1A1 | Substrate inhibition observed (Kₘ = 12.5 μM, Vₘₐₓ = 1.2 nmol/min/mg) |

| M2 | 4'/4'''-O-glucuronide | UGT1A3 | Michaelis-Menten kinetics (Kₘ = 8.7 μM, Vₘₐₓ = 0.8 nmol/min/mg) |

Key findings:

-

Species differences : Rats and dogs showed higher glucuronidation activity for M1 than humans, while pigs exhibited minimal activity .

-

Stereochemical specificity : M1’s 7-/7''-hydroxyl groups exist in distinct spatial configurations, confirmed by πNAP-phase chromatography .

Structural Reactivity

The biflavonoid backbone of this compound features:

-

Four aromatic rings with hydroxyl groups at positions 5,7,4',5'',7'', and 4''' .

-

Chiral centers at C2, C3, C2'', and C3'' (stereochemistry: 2S,3S,2''R,3''R) .

Reactivity hotspots include:

-

Hydroxyl groups : Prone to glucuronidation, sulfation, or methylation.

-

α,β-unsaturated ketone : Potential site for nucleophilic addition (e.g., Michael addition), though specific studies are lacking .

Enzymatic Interactions

This compound’s metabolism is mediated by:

-

UGT1A1 : Dominant enzyme for M1 formation (~75% contribution) .

-

UGT1A9 : Minor role in M1 synthesis (11% of UGT1A1’s Vₘₐₓ) .

Stability and Degradation

-

pH-dependent stability : Degradation under strongly acidic/basic conditions via hydrolysis of glycosidic bonds (not applicable here due to lack of sugar moieties).

-

Oxidative susceptibility : Catechol groups (adjacent hydroxyls) may undergo quinone formation under oxidative stress .

Synthetic Analogues and Modifications

While this compound itself has no reported synthetic routes, related biflavonoids are synthesized via:

Research Gaps

-

In vivo metabolic fate : No data on renal excretion or enterohepatic recirculation.

-

Reactivity with ROS : Potential antioxidant properties remain unexplored.

-

Synthetic derivatives : Modifications to enhance bioavailability or activity are undocumented.

Scientific Research Applications

Isoneochamaejasmin A has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Isoneochamaejasmin A involves its metabolism through glucuronidation, primarily mediated by UDP-glucuronosyltransferases such as UGT1A1, UGT1A3, and UGT1A9 . This metabolic pathway leads to the formation of glucuronide conjugates, which are more water-soluble and can be excreted from the body. The compound’s biological effects are likely mediated through its interaction with specific molecular targets, although detailed pathways are still under investigation.

Comparison with Similar Compounds

Structural and Source Comparison

Pharmacological Activity Comparison

Key Findings :

- This compound and Neochamaejasmin B are stereoisomers with comparable molecular weights but distinct bioactivities due to structural nuances. Chamaejasmenin C exhibits superior nematicidal effects, likely due to optimized hydroxyl group positioning .

- Unlike biflavonoids, Chamaechromone (a monomeric flavonoid) demonstrates potent anti-inflammatory activity, highlighting the role of structural complexity in target specificity .

Biological Activity

Isoneochamaejasmin A (INA) is a biflavonoid derived from the root of Stellera chamaejasme L., a plant known for its medicinal properties. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, antimicrobial, and antioxidant effects. This article synthesizes current research findings on the biological activity of this compound, presenting detailed data tables, case studies, and research insights.

Chemical Structure and Properties

This compound is characterized by its unique biflavonoid structure, which contributes to its biological activities. The molecular formula and structural characteristics are crucial for understanding its interaction with biological systems.

Chemical Structure

- Molecular Formula : C₃₄H₂₈O₁₄

- Molecular Weight : 680.56 g/mol

1. Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties. Research has demonstrated its ability to inhibit inflammatory mediators and cytokines, making it a potential therapeutic agent for inflammatory diseases.

Case Study: In Vivo Anti-inflammatory Effects

- Model : Carrageenan-induced rat paw edema.

- Results : INA reduced edema significantly at various time points:

- 1 hour : 94.69% inhibition

- 2 hours : 89.66% inhibition

- 3 hours : 87.83% inhibition

2. Antimicrobial Activity

INA shows promising antimicrobial effects against various pathogens, including bacteria and fungi.

Antimicrobial Efficacy Data

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 6.72 mg/mL |

| S. aureus | 6.63 mg/mL |

| P. aeruginosa | 6.67 mg/mL |

| S. typhi | 6.45 mg/mL |

| B. subtilis | 6.63 mg/mL |

| C. albicans | 6.63 mg/mL |

| A. niger | 6.28 mg/mL |

3. Antioxidant Activity

The compound also demonstrates strong antioxidant activity, which is crucial in mitigating oxidative stress-related damage in cells.

Comparative Antioxidant Activity

- IC50 of this compound : 0.3287 mg/mL

- Comparison with Vitamin C : IC50 of Vitamin C is 0.2090 mg/mL, indicating that INA has comparable antioxidant properties.

4. Cytotoxicity and Anti-cancer Potential

Recent studies suggest that this compound may possess cytotoxic effects against cancer cells through various mechanisms, including apoptosis induction.

- Cell Lines Tested : Neuroblastoma and colon cancer cells.

- Findings : INA was found to induce apoptosis via intrinsic and extrinsic pathways, influencing the expression of key proteins involved in cell survival.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential.

Key Pharmacokinetic Parameters

- Absorption : Rapid absorption observed in preclinical models.

- Distribution : High tissue distribution noted in liver and kidneys.

- Metabolism : Primarily metabolized via phase I and phase II metabolic pathways.

- Excretion : Predominantly excreted through urine.

Q & A

Basic Research Questions

Q. What is the molecular structure of Isoneochamaejasmin A, and how was it elucidated?

this compound (C30H22O10, MW 542.49, CAS 871319-96-9) is a biflavonoid with a unique dimeric structure formed via C-O-C linkages between monomeric flavonoid units . Structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D-COSY/HMBC) and high-resolution mass spectrometry (HR-MS). For reproducibility, ensure spectra are compared with published data and cross-validated using X-ray crystallography if crystalline forms are obtainable.

Q. What are the standard protocols for isolating this compound from natural sources?

Isolation involves solvent extraction (e.g., ethanol or methanol) of plant material, followed by chromatographic techniques like column chromatography (silica gel, Sephadex LH-20) and preparative HPLC. Purity validation requires HPLC-DAD/UV at 254 nm and LC-MS to confirm absence of co-eluting impurities. Document solvent ratios, flow rates, and retention times to enable replication .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

Common assays include:

- Antioxidant activity : DPPH/ABTS radical scavenging assays (IC50 calculations).

- Cytotoxicity : MTT/XTT assays against cancer cell lines (e.g., HepG2, MCF-7).

- Enzyme inhibition : Fluorescence-based assays for targets like acetylcholinesterase or α-glucosidase. Normalize results to positive controls (e.g., ascorbic acid for antioxidants) and report EC50/IC50 values with 95% confidence intervals .

Advanced Research Questions

Q. How can conflicting data on this compound’s pharmacological efficacy be resolved?

Discrepancies in activity (e.g., varying IC50 values across studies) may arise from differences in:

- Compound purity : Validate via HPLC (>95% purity) and quantify degradation products.

- Assay conditions : Standardize pH, temperature, and solvent carriers (e.g., DMSO concentration ≤0.1%).

- Cell line variability : Use authenticated cell lines and include multiple replicates. Meta-analyses of dose-response curves and systematic reviews of raw datasets are recommended to identify trends .

Q. What strategies optimize the synthetic yield of this compound in total synthesis?

Key challenges include stereoselective dimerization and protecting group management. Strategies:

- Catalytic systems : Use chiral catalysts (e.g., organocatalysts) for enantioselective coupling.

- Microwave-assisted synthesis : Reduces reaction time and improves yield.

- Post-synthetic modifications : Enzymatic oxidation to correct stereochemistry. Document reaction kinetics (TLC monitoring) and characterize intermediates via FT-IR and NMR .

Q. How can in silico modeling improve understanding of this compound’s mechanism of action?

Molecular docking (AutoDock Vina, Schrödinger) predicts binding affinities to targets like EGFR or NF-κB. Combine with molecular dynamics simulations (GROMACS) to assess stability of ligand-receptor complexes. Validate predictions with SPR (surface plasmon resonance) for binding kinetics and CRISPR-Cas9 knockouts to confirm target relevance .

Q. What analytical methods resolve this compound’s stability issues in pharmacokinetic studies?

Stability is assessed via:

- Forced degradation studies : Expose to heat, light, and pH extremes; monitor via UPLC-MS.

- Plasma protein binding : Equilibrium dialysis or ultrafiltration.

- Metabolite profiling : Use LC-QTOF-MS to identify phase I/II metabolites. Store samples at -80°C in amber vials to prevent photodegradation .

Q. Methodological Guidance

Q. How to design dose-response experiments for this compound in animal models?

- Dose selection : Base on in vitro IC50 values (e.g., 1/10th to 10x IC50).

- Control groups : Include vehicle control and reference drug (e.g., doxorubicin for antitumor studies).

- Endpoint criteria : Predefine humane endpoints (e.g., tumor volume ≤1.5 cm³). Statistical power analysis (G*Power) ensures adequate sample size (n ≥ 6/group) .

Q. What statistical approaches address variability in this compound’s bioactivity data?

- Mixed-effects models : Account for batch-to-batch variability in compound preparation.

- Principal component analysis (PCA) : Identify outliers in high-throughput screening data.

- Bayesian meta-analysis : Pool data from heterogeneous studies to estimate true effect sizes. Report p-values with effect sizes (Cohen’s d) and 95% CIs .

Q. Data Presentation Standards

Properties

IUPAC Name |

(2S,3S)-3-[(2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)29-25(27(37)23-19(35)9-17(33)11-21(23)39-29)26-28(38)24-20(36)10-18(34)12-22(24)40-30(26)14-3-7-16(32)8-4-14/h1-12,25-26,29-36H/t25-,26+,29-,30+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNQBLQALVMHBKH-JXALSKIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)[C@H]4[C@H](OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.